molecular formula C14H11BrF2 B15303829 4'-Bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl

4'-Bromo-3',4-difluoro-2,6-dimethyl-1,1'-biphenyl

Cat. No.: B15303829
M. Wt: 297.14 g/mol
InChI Key: FHEBBWVDQIZJOI-UHFFFAOYSA-N
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Description

4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H10BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar cross-coupling reactions, optimized for large-scale synthesis. The choice of reagents, catalysts, and solvents can be tailored to improve yield and reduce costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or carboxylic acids.

Scientific Research Applications

4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, including enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromo-2,6-dimethyl-1,1’-biphenyl: Lacks the fluorine atoms, which can affect its reactivity and applications.

    3’,4-Difluoro-2,6-dimethyl-1,1’-biphenyl: Lacks the bromine atom, altering its potential for substitution reactions.

    2,6-Dimethyl-1,1’-biphenyl: Lacks both the bromine and fluorine atoms, making it less reactive in certain types of chemical reactions.

Uniqueness

The presence of both bromine and fluorine atoms in 4’-Bromo-3’,4-difluoro-2,6-dimethyl-1,1’-biphenyl makes it unique among biphenyl derivatives. These substituents enhance its reactivity and make it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C14H11BrF2

Molecular Weight

297.14 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-5-fluoro-1,3-dimethylbenzene

InChI

InChI=1S/C14H11BrF2/c1-8-5-11(16)6-9(2)14(8)10-3-4-12(15)13(17)7-10/h3-7H,1-2H3

InChI Key

FHEBBWVDQIZJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC(=C(C=C2)Br)F)C)F

Origin of Product

United States

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